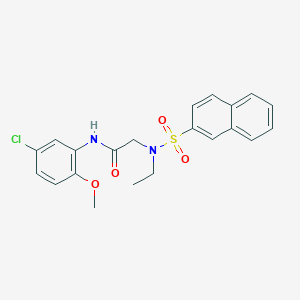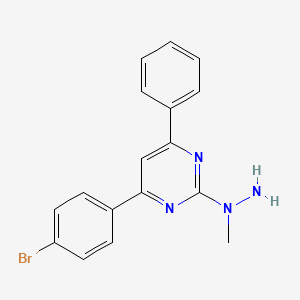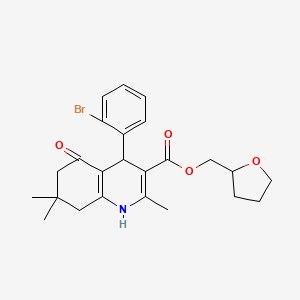![molecular formula C13H11F3N2O3S2 B5066787 N-methyl-4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5066787.png)
N-methyl-4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory, anti-proliferative, and anti-tumor effects.
作用机制
N-methyl-4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide is a potent inhibitor of JAK2, which is a key signaling molecule in the JAK-STAT pathway. The JAK-STAT pathway is involved in the regulation of cellular proliferation, differentiation, and survival. This compound inhibits JAK2 by binding to the ATP-binding site of the enzyme, thereby preventing its activation. This leads to the inhibition of downstream signaling events, including the phosphorylation of STAT proteins.
Biochemical and Physiological Effects:
This compound has been shown to have anti-tumor and anti-inflammatory effects in various in vitro and in vivo models. This compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the JAK-STAT pathway.
实验室实验的优点和局限性
N-methyl-4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide is a potent inhibitor of JAK2 and has been extensively studied for its potential therapeutic applications. However, there are some limitations to its use in lab experiments. This compound has been shown to have off-target effects on other kinases, such as epidermal growth factor receptor and platelet-derived growth factor receptor. In addition, the use of this compound in vivo may be limited by its poor solubility and bioavailability.
未来方向
There are several future directions for the study of N-methyl-4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide. One potential direction is the development of more potent and selective JAK2 inhibitors. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
合成方法
The synthesis of N-methyl-4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide involves several steps, including the preparation of the intermediate compounds and the final product. The starting material for the synthesis is 2-bromo-4-methylthiophene, which is reacted with sodium hydride to form the corresponding thiolate. The thiolate is then reacted with N-methyl-N-(2-nitrophenyl)sulfonamide to form the intermediate compound. The intermediate compound is then reduced with palladium on carbon to form this compound.
科学研究应用
N-methyl-4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer and inflammatory diseases. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-methyl-4-[[2-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S2/c1-17-12(19)11-6-8(7-22-11)23(20,21)18-10-5-3-2-4-9(10)13(14,15)16/h2-7,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLMJBCAXKLHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B5066713.png)

![1-(cyclopropylcarbonyl)-2-(2-furyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5066735.png)
![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5066738.png)
![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5066745.png)
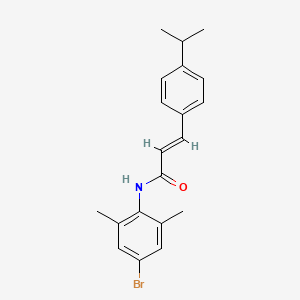
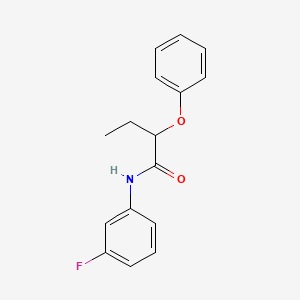
![2-chloro-N-{3-[5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5066767.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5066773.png)
![N-cyclopentyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5066779.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-2-pyridinamine](/img/structure/B5066784.png)
